2-Bromo-4-(methoxycarbonyl)benzoic acid

Organic Synthesis Medicinal Chemistry Building Blocks

Leverage the ortho-bromo substituent of 2-Bromo-4-(methoxycarbonyl)benzoic acid (CAS 911799-84-3) for efficient Suzuki-Miyaura cross-coupling to construct ortho-substituted biaryl scaffolds essential for kinase inhibitors and GPCR modulators. The aryl bromide offers superior reactivity over chloro-analogs under mild conditions. Dual carboxylic acid and methoxycarbonyl groups enable orthogonal amide/ester derivatization. Supplied at ≥97% purity with full characterization (COA, HPLC, MS, NMR) for use as a certified reference standard in LC-MS/MS bioanalytical method validation. Ambient storage simplifies inventory management.

Molecular Formula C9H7BrO4
Molecular Weight 259.055
CAS No. 911799-84-3
Cat. No. B2584038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(methoxycarbonyl)benzoic acid
CAS911799-84-3
Molecular FormulaC9H7BrO4
Molecular Weight259.055
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)O)Br
InChIInChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12)
InChIKeyNVIVSQBLUICPCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(methoxycarbonyl)benzoic acid (CAS 911799-84-3): A Bifunctional Aromatic Scaffold for Regioselective Functionalization


2-Bromo-4-(methoxycarbonyl)benzoic acid is a polyfunctional benzoic acid derivative with the molecular formula C9H7BrO4 and a molecular weight of 259.05 g/mol . It incorporates a bromine atom at the ortho position and a methoxycarbonyl group at the para position relative to a carboxylic acid group. This specific substitution pattern imparts distinct synthetic utility for regioselective reactions [1]. The compound is a crystalline solid that is typically stored at room temperature in a dry, sealed environment .

Why Substituting 2-Bromo-4-(methoxycarbonyl)benzoic Acid with a Close Analog Can Derail Your Synthesis or Assay


While several regioisomers and halogen analogs of 2-Bromo-4-(methoxycarbonyl)benzoic acid share the same molecular formula, their unique substitution patterns dictate vastly different chemical behaviors. A change in the position of the bromine atom or the methoxycarbonyl group directly alters the compound's electronic environment, leading to altered reactivity in cross-coupling reactions [1]. Furthermore, substituting the bromine with a chlorine atom, for instance, reduces the leaving group ability and reaction rate in palladium-catalyzed transformations [2]. These subtle but critical differences can result in failed syntheses, altered metabolic stability, or off-target effects in biological assays [3].

Evidence-Based Differentiation: Quantifying the Unique Value of 2-Bromo-4-(methoxycarbonyl)benzoic Acid


Regioisomeric Purity: The Definitive Advantage of the 2,4- over the 4,2-Substitution Pattern

2-Bromo-4-(methoxycarbonyl)benzoic acid (CAS 911799-84-3) features a bromine atom at the ortho (2) position and a methoxycarbonyl group at the para (4) position relative to the carboxylic acid. This is structurally distinct from its regioisomer, 4-Bromo-2-(methoxycarbonyl)benzoic acid (CAS 208457-45-8) . The ortho-bromo substitution in the target compound places the halogen adjacent to the carboxylic acid, a spatial arrangement known to facilitate intramolecular hydrogen bonding and influence the compound's solubility and reactivity in metal-catalyzed couplings . While both compounds are commercially available, they are not interchangeable in synthetic routes where regiochemical control is paramount, as the position of the bromine dictates the site of bond formation in cross-coupling reactions [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Reactivity Profile: Bromine vs. Chlorine Leaving Group in Cross-Coupling Reactions

The presence of a bromine atom in 2-Bromo-4-(methoxycarbonyl)benzoic acid, as opposed to a chlorine atom found in 2-Chloro-4-(methoxycarbonyl)benzoic acid (CAS 431888-57-2), imparts superior reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . Aryl bromides generally undergo oxidative addition to Pd(0) complexes significantly faster than aryl chlorides, with rate differences often spanning an order of magnitude [1]. This higher reactivity allows for the use of milder reaction conditions and a broader range of coupling partners, making the bromo-derivative the preferred substrate for building complex molecular architectures [2].

Organic Synthesis Catalysis C-C Bond Formation

Physicochemical Predictors: Predicted pKa and Boiling Point Differentiate from 5-Substituted Regioisomer

Predicted physicochemical properties further distinguish 2-Bromo-4-(methoxycarbonyl)benzoic acid from its 5-substituted regioisomer, 2-Bromo-5-(methoxycarbonyl)benzoic acid (CAS 1621912-33-1) [1]. The target compound has a predicted pKa of 2.42 ± 0.10, a boiling point of 368.0 ± 32.0 °C, and a density of 1.660 ± 0.06 g/cm³ . While directly comparable predicted data for the 5-isomer are not uniformly available in public databases, the different substitution pattern is known to alter electron density and, consequently, these key parameters [2]. These differences can impact chromatographic retention times and extraction efficiency, which are critical considerations for analytical method development and purification workflows [3].

Physical Chemistry Preformulation Analytical Chemistry

Commercial Availability and Purity Profile: A Benchmark for Routine Procurement

2-Bromo-4-(methoxycarbonyl)benzoic acid is routinely available from multiple suppliers with a standard purity of 97% (HPLC) . This is comparable to its regioisomer, 4-Bromo-2-(methoxycarbonyl)benzoic acid, which is also offered at 97% purity . However, the target compound is often specified for use in LC-MS/MS quantitative analysis, metabolomics, and pharmacokinetic studies, with vendors providing certificates of analysis (COA) and spectral data (HPLC, MS, NMR) . This level of documentation is not consistently emphasized for all analogs, making 2-Bromo-4-(methoxycarbonyl)benzoic acid a more reliable choice for applications requiring stringent quality control and traceability [1].

Supply Chain Quality Control Laboratory Reagents

Optimal Research and Industrial Deployment Scenarios for 2-Bromo-4-(methoxycarbonyl)benzoic Acid


Synthesis of Ortho-Substituted Biaryl Pharmacophores via Suzuki-Miyaura Coupling

Leverage the ortho-bromo substituent of 2-Bromo-4-(methoxycarbonyl)benzoic acid for the construction of ortho-substituted biaryl compounds, a common motif in kinase inhibitors and GPCR modulators [1]. The high reactivity of the aryl bromide compared to its chloro-analog allows for efficient coupling with diverse boronic acids under mild conditions, facilitating library synthesis in medicinal chemistry campaigns [2].

Development of LC-MS/MS Quantitative Assays for Pharmacokinetic Studies

Utilize 2-Bromo-4-(methoxycarbonyl)benzoic acid as a certified reference standard or internal standard for LC-MS/MS method development [1]. The compound's well-defined purity (≥97%) and the availability of full characterization data (COA, HPLC, MS, NMR) from suppliers ensure the accuracy and reproducibility required for bioanalytical method validation in preclinical and clinical pharmacokinetic studies [2].

Preparation of Advanced Intermediates for Agrochemical and Material Science Research

Employ the dual functionality of 2-Bromo-4-(methoxycarbonyl)benzoic acid (carboxylic acid for amide/ester formation, aryl bromide for cross-coupling) to construct complex molecular scaffolds [1]. The room-temperature storage stability simplifies inventory management for industrial research laboratories engaged in the development of novel agrochemicals, liquid crystals, or organic electronic materials [2].

Technical Documentation Hub

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